2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine
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Overview
Description
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine is a heterocyclic compound that combines the structural features of furan, pyrazole, and pyridazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a pharmacophore in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of furan-2-carboxylic acid hydrazide with 3,6-dichloropyridazine under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute at the pyridazine ring.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential pharmacophore in the design of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include protein kinases and other signaling molecules involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrazole: A five-membered ring containing two nitrogen atoms.
Uniqueness
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable scaffold in drug design .
Properties
CAS No. |
88561-92-6 |
---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(furan-2-yl)pyrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C10H7N3O/c1-3-8-7-9(10-4-2-6-14-10)12-13(8)11-5-1/h1-7H |
InChI Key |
XTMWYWWFKZHDPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NN2N=C1)C3=CC=CO3 |
Origin of Product |
United States |
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